molecular formula C11H6ClNO B3276284 6-Chlorobenzofuro[2,3-b]pyridine CAS No. 63790-78-3

6-Chlorobenzofuro[2,3-b]pyridine

Cat. No. B3276284
CAS RN: 63790-78-3
M. Wt: 203.62 g/mol
InChI Key: LKHBXBFXWJEAFM-UHFFFAOYSA-N
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Description

6-Chlorobenzofuro[2,3-b]pyridine is a chemical compound with the molecular formula C11H6ClNO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of benzofuro[3,2-b]pyridine derivatives, which are structurally similar to 6-Chlorobenzofuro[2,3-b]pyridine, has been described in the literature . The process involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .


Molecular Structure Analysis

The molecular structure of 6-Chlorobenzofuro[2,3-b]pyridine consists of 11 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 203.62 .

Scientific Research Applications

Malaria Treatment Research

6-Chlorobenzofuro[2,3-b]pyridine derivatives have been studied for their potential in treating malaria. One study focused on the synthesis of amodiaquine and pyronaridine analogues using ethyl 4-chlorobenzofuro[3,2-b]pyridine-3-carboxylate. These compounds demonstrated significant activity against the malaria parasite Plasmodium falciparum, with one compound inhibiting growth with an IC50 of 500 nM (Görlitzer et al., 2004).

Synthesis of 7-Azaindole Derivatives

The compound has been used as a versatile building block in the synthesis of 7-azaindole derivatives, an important class in medicinal chemistry. Research demonstrates its use in reactions with phenolates and activated methylene nucleophiles, highlighting its flexibility in chemical synthesis (Figueroa‐Pérez et al., 2006).

Ligand Chemistry for Coordination Compounds

6-Chlorobenzofuro[2,3-b]pyridine derivatives have been explored in the context of ligand chemistry, particularly for creating coordination compounds with unique properties. This includes the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Future Directions

The future directions for research on 6-Chlorobenzofuro[2,3-b]pyridine and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes could be further optimized . Additionally, the potential pharmacological effects of pyridine derivatives could be further investigated .

properties

IUPAC Name

6-chloro-[1]benzofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHBXBFXWJEAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine (5.00 g, 21 mmol) was dissolved in the mixture of THF (409 mL), HBF4 (50% aqueous solution, 36 mL) and 15 mL of water. The solution was cooled to −5° C., and sodium nitrite (1.70 g in 20 mL of water) was added dropwise. Reaction was kept 1 hour at −5° C., then was allowed to warm up to room temperature and stirred overnight at room temperature. Then pH of the reaction mixture was adjusted to 10, and it was extracted with ethyl acetate (4×25 mL). Organic fractions were combined, dried over sodium sulfate and evaporated. The residue was subjected to column chromatography on silica gel, eluent hexane/ethyl acetate 9/1 mixture. Chromatography product contained 3-(5-chloro-2-methoxyphenyl)-2-fluoropyridine, pure 6-chlorobenzofuro[2,3-b]pyridine (1.52 g, colorless long needles) was obtained by crystallization from hexane/ethyl acetate.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
409 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorobenzofuro[2,3-b]pyridine
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6-Chlorobenzofuro[2,3-b]pyridine
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6-Chlorobenzofuro[2,3-b]pyridine
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Reactant of Route 6
6-Chlorobenzofuro[2,3-b]pyridine

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